molecular formula C17H22N2O2S B2495594 2-(benzylthio)-N-(4-morpholinobut-2-yn-1-yl)acetamide CAS No. 1396684-57-3

2-(benzylthio)-N-(4-morpholinobut-2-yn-1-yl)acetamide

Cat. No.: B2495594
CAS No.: 1396684-57-3
M. Wt: 318.44
InChI Key: RXMPXANAMJIZSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylthio)-N-(4-morpholinobut-2-yn-1-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a benzylthio group, a morpholinobutynyl group, and an acetamide moiety. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(4-morpholinobut-2-yn-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzylthio Group: This can be achieved by reacting benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis.

    Introduction of the Morpholinobutynyl Group: This step might involve the reaction of morpholine with a butynyl halide under basic conditions.

    Formation of the Acetamide Moiety: The final step could involve the acylation of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(4-morpholinobut-2-yn-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide moiety can be reduced to form amines.

    Substitution: The benzylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(4-morpholinobut-2-yn-1-yl)acetamide would depend on its specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The benzylthio group could be involved in binding interactions, while the morpholinobutynyl group might influence the compound’s overall pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylthio)-N-(4-morpholinobut-2-yn-1-yl)acetamide: can be compared with other acetamides, such as:

Uniqueness

The presence of both the benzylthio and morpholinobutynyl groups in this compound makes it unique, potentially offering a combination of biological activities and chemical reactivity not found in simpler analogs.

Properties

IUPAC Name

2-benzylsulfanyl-N-(4-morpholin-4-ylbut-2-ynyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c20-17(15-22-14-16-6-2-1-3-7-16)18-8-4-5-9-19-10-12-21-13-11-19/h1-3,6-7H,8-15H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMPXANAMJIZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCNC(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.